Ethyl 2-iodo-5-nitrobenzoate
Overview
Description
Ethyl 2-iodo-5-nitrobenzoate is an organic compound with the molecular formula C9H8INO4 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are substituted by iodine and nitro groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-iodo-5-nitrobenzoate can be synthesized through a multi-step process involving the nitration of ethyl benzoate followed by iodination. The typical synthetic route involves:
Nitration: Ethyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.
Iodination: The nitro compound is then subjected to iodination using iodine and a suitable oxidizing agent such as potassium iodide in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-iodo-5-nitrobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Coupling: Palladium catalysts with boronic acids under basic conditions.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Reduction: Ethyl 2-amino-5-nitrobenzoate.
Coupling: Various biaryl compounds depending on the boronic acid used.
Scientific Research Applications
Ethyl 2-iodo-5-nitrobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the development of new materials with specific properties, such as liquid crystals or polymers.
Mechanism of Action
The mechanism of action of ethyl 2-iodo-5-nitrobenzoate in chemical reactions involves the activation of the benzene ring by the electron-withdrawing nitro group, making it more susceptible to nucleophilic attack. The iodine atom serves as a good leaving group, facilitating substitution reactions. In reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps.
Comparison with Similar Compounds
Ethyl 2-iodo-5-nitrobenzoate can be compared with other similar compounds such as:
Ethyl 2-bromo-5-nitrobenzoate: Similar structure but with a bromine atom instead of iodine.
Ethyl 2-chloro-5-nitrobenzoate: Contains a chlorine atom instead of iodine.
Ethyl 2-fluoro-5-nitrobenzoate: Contains a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in this compound makes it unique due to the larger atomic size and higher reactivity compared to other halogens. This can influence the reactivity and selectivity of the compound in various chemical reactions.
Properties
IUPAC Name |
ethyl 2-iodo-5-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8INO4/c1-2-15-9(12)7-5-6(11(13)14)3-4-8(7)10/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWYGSBIQNNEBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8INO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467412 | |
Record name | 2-Iodo-5-nitro-benzoic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
835916-53-5 | |
Record name | 2-Iodo-5-nitro-benzoic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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